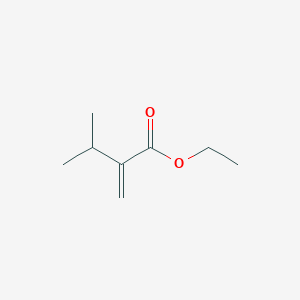

Ethyl 3-methyl-2-methylenebutanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-methyl-2-methylidenebutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-10-8(9)7(4)6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMXQFJPFDWFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475073 | |

| Record name | Butanoic acid, 3-methyl-2-methylene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68834-46-8 | |

| Record name | Butanoic acid, 3-methyl-2-methylene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and CAS number for Ethyl 3-methyl-2-methylenebutanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Ethyl 3-methyl-2-methylenebutanoate, a valuable intermediate in organic synthesis. While the systematic IUPAC name for this compound is Ethyl 2-isopropylacrylate, this guide will refer to it by the requested name. This document details its chemical structure, physicochemical properties, and provides insights into its synthesis. Due to the limited availability of extensive biological pathway data directly involving this specific ester, this guide also presents relevant synthetic pathways and experimental protocols for its preparation and similar compounds, which are crucial for its application in research and development.

Chemical Structure and Identification

The chemical compound referred to as this compound is more systematically named Ethyl 2-isopropylacrylate. The name "this compound" suggests a butanoate backbone with a methyl group at the third position and a methylene (B1212753) group at the second position, which accurately describes the same structure.

Chemical Structure:

Molecular Formula: C₈H₁₄O₂

CAS Number: 68834-46-8[1][2][3]

Synonyms: Ethyl 2-isopropylacrylate, 3-Methyl-2-methylenebutanoic acid ethyl ester[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental setups, purification procedures, and for understanding the compound's behavior in various solvents and temperature conditions.

| Property | Value | Reference |

| Molecular Weight | 142.2 g/mol | [4] |

| Boiling Point | 148-150 °C (at 685 Torr) | [1] |

| Density | 0.8950 g/cm³ | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Storage Temperature | 2-8°C, sealed, away from moisture and light | [1] |

| InChI | InChI=1S/C8H14O2/c1-5-10-8(9)7(4)6(2)3/h6H,4-5H2,1-3H3 | [1] |

Synthesis and Experimental Protocols

The synthesis of α,β-unsaturated esters like this compound is a cornerstone of organic chemistry, with applications in the production of polymers and fine chemicals. Below are detailed experimental protocols for the synthesis of related and structurally similar compounds, which can be adapted for the synthesis of the target molecule.

Synthesis of α-(Hydroxymethyl)acrylates: A Precursor to Methylene Esters

A common strategy for synthesizing α-methylene esters involves the preparation of an α-(hydroxymethyl)acrylate intermediate, followed by elimination or substitution.

Experimental Protocol: Synthesis of Ethyl α-(hydroxymethyl)acrylate

This protocol is based on the reaction of triethyl phosphonoacetate with formaldehyde (B43269).

-

Materials:

-

Paraformaldehyde

-

1 N Phosphoric acid

-

Water

-

Triethyl phosphonoacetate

-

Potassium carbonate

-

Diethyl ether

-

Brine

-

Magnesium sulfate

-

-

Procedure:

-

A clear aqueous solution of formaldehyde is prepared by heating paraformaldehyde (1.6 mol), 1 N phosphoric acid (4 mL), and water (110 mL) at 90°C for 1.5 hours. The solution is then cooled to room temperature.

-

Triethyl phosphonoacetate (0.4 mol) is added to a four-necked, round-bottomed flask and the formaldehyde solution is added with stirring at 1000 rpm.

-

A solution of potassium carbonate (0.44 mol) in water (60 mL) is added slowly over 50 minutes, maintaining the temperature at 35–40°C.

-

After the addition is complete, stirring is continued for 5 minutes at 40°C.

-

The reaction mixture is rapidly cooled to room temperature using an ice bath, and diethyl ether (200 mL) and brine (150 mL) are added.

-

The mixture is decanted and the aqueous layer is extracted with three 100-mL portions of ether.

-

The combined organic layers are washed with two 100-mL portions of brine and dried over magnesium sulfate.

-

The solvents are evaporated under reduced pressure, and the remaining oil is distilled to yield ethyl α-(hydroxymethyl)acrylate.[5]

-

Conversion to α-(Bromomethyl)acrylate and Subsequent Reactions

The hydroxyl group of the α-(hydroxymethyl)acrylate can be converted to a leaving group, such as a bromide, to facilitate further reactions.

Experimental Protocol: Synthesis of Ethyl α-(bromomethyl)acrylate

-

Materials:

-

Ethyl α-(hydroxymethyl)acrylate

-

Dry ether

-

Phosphorus tribromide

-

Hexane

-

Saturated sodium chloride solution

-

Magnesium sulfate

-

-

Procedure:

-

A solution of ethyl α-(hydroxymethyl)acrylate (0.26 mol) in dry ether (250 mL) is cooled to -10°C in a four-necked, round-bottomed flask.

-

Phosphorus tribromide (0.12 mol) is added slowly over 15 minutes.

-

The temperature is allowed to rise to 20°C, and stirring is continued for 3 hours.

-

Water (150 mL) is added at -10°C, and the mixture is extracted with three 50-mL portions of technical-grade hexane.

-

The organic phase is washed twice with a saturated sodium chloride solution (50 mL) and dried over magnesium sulfate.

-

The solvents are removed under reduced pressure, and the remaining oil is distilled to give ethyl α-(bromomethyl)acrylate.[6]

-

Logical Relationships in Synthesis

The synthesis of this compound and related compounds can be visualized as a series of logical steps, starting from common precursors. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic workflow for α-methylene esters.

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented, its structural motif as an α,β-unsaturated ester is present in numerous biologically active molecules and is a key building block in medicinal chemistry.

-

Michael Acceptor: The electron-withdrawing ester group makes the β-carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA. This reactivity is a double-edged sword; it can be harnessed for covalent drug design but also poses a risk for toxicity.

-

Monomer for Polymer Synthesis: This compound can be used in the synthesis of polymers with potential applications in drug delivery systems, biomaterials, and medical devices. The properties of the resulting polymer can be tailored by copolymerization with other monomers.

The following diagram illustrates the logical relationship of its potential roles in drug development.

Caption: Potential roles in drug development.

Conclusion

This compound, or Ethyl 2-isopropylacrylate, is a chemical compound with significant potential in synthetic organic chemistry. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and synthetic methodologies. For researchers and professionals in drug development, understanding the synthesis and reactivity of such building blocks is paramount for the innovation of new materials and therapeutic agents. The provided experimental protocols and logical diagrams serve as a foundational resource for further investigation and application of this versatile molecule.

References

- 1. ethyl 2-isopropyl-acrylate CAS#: 68834-46-8 [m.chemicalbook.com]

- 2. ethyl 2-isopropyl-acrylate | 68834-46-8 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. ethyl 2-isopropyl-acrylate_åå·¥ç¾ç§ [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of Ethyl 3-methyl-2-methylenebutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 3-methyl-2-methylenebutanoate. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes established spectroscopic principles and data from structurally analogous molecules to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are intended to serve as a reference for the identification and characterization of this compound.

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~ 6.2 | Singlet (s) | 1H | =CH₂ (geminal to ester) |

| ~ 5.7 | Singlet (s) | 1H | =CH₂ (geminal to ester) |

| ~ 4.2 | Quartet (q) | 2H | -O-CH₂-CH₃ |

| ~ 2.8 | Septet (sept) | 1H | -CH(CH₃)₂ |

| ~ 1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~ 1.1 | Doublet (d) | 6H | -CH(CH₃)₂ |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) / ppm | Assignment |

| ~ 167 | C=O (Ester) |

| ~ 145 | =C(CH(CH₃)₂) |

| ~ 125 | =CH₂ |

| ~ 61 | -O-CH₂-CH₃ |

| ~ 32 | -CH(CH₃)₂ |

| ~ 22 | -CH(CH₃)₂ |

| ~ 14 | -O-CH₂-CH₃ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3090 | =C-H stretch |

| ~ 2970 | C-H stretch (aliphatic) |

| ~ 1720 | C=O stretch (ester) |

| ~ 1640 | C=C stretch (alkene) |

| ~ 1250 | C-O stretch (ester) |

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 142 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 113 | [M - C₂H₅]⁺ |

| 97 | [M - OC₂H₅]⁺ |

| 69 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film):

-

Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film between the plates.

Data Acquisition (FTIR):

-

Record a background spectrum of the empty spectrometer.

-

Place the sample holder with the salt plates into the spectrometer's beam path.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer. For a volatile compound like an ester, this is typically done via a gas chromatograph (GC-MS) or by direct infusion.

-

Ionize the sample using a suitable technique. Electron Ionization (EI) is a common method for GC-MS, which involves bombarding the sample with a high-energy electron beam.

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Natural Occurrence of Ethyl 3-methyl-2-butenoate in Plants

Disclaimer: Initial research into the specified compound, Ethyl 3-methyl-2-methylenebutanoate, did not yield any evidence of its natural occurrence in plant species within publicly accessible scientific literature. This technical guide will therefore focus on a closely related, naturally occurring isomer, Ethyl 3-methyl-2-butenoate , which has been identified as a significant volatile organic compound in certain plants.

Introduction

Ethyl 3-methyl-2-butenoate is a volatile ester that contributes to the characteristic aroma of various fruits. Its presence is most notably documented in sea buckthorn (Hippophae rhamnoides), where it is a key component of the fruit's aromatic profile. This guide provides an in-depth overview of its natural occurrence, quantitative data, biosynthetic pathways, and the experimental protocols used for its identification and quantification in plant matrices. This information is intended for researchers, scientists, and professionals involved in natural product chemistry, flavor science, and drug development.

Natural Occurrence and Quantitative Data

Ethyl 3-methyl-2-butenoate has been consistently identified as a major volatile constituent in the berries and juice of sea buckthorn (Hippophae rhamnoides)[1][2][3]. The concentration of this ester can vary depending on the cultivar, geographical location, and ripeness of the fruit[4][5].

Table 1: Quantitative Data of Ethyl 3-methyl-2-butenoate in Sea Buckthorn (Hippophae rhamnoides)

| Plant Material | Cultivar/Variety | Concentration (µg/kg unless otherwise noted) | Reference |

| Berries | Gansu Chinese | 0.25 (relative peak area %) | [6][7] |

| Berries | Heilongjiang Mengzhonghuang | 0.21 (relative peak area %) | [6][7] |

| Berries | Hebei Chinese | 0.34 (relative peak area %) | [6][7] |

| Berries | 'Terhi' | 110 ± 16 | [5] |

| Berries | 'Tytti' | 112 ± 21 | [5] |

| Berries | 'Pertsik' | 52 ± 4 | [5] |

| Berries | 'Vorobjevskaya' | 61 ± 8 | [5] |

| Berries | 'Raisa' | 129 ± 26 | [5] |

Biosynthesis of Ethyl 3-methyl-2-butenoate

The biosynthesis of branched-chain esters like Ethyl 3-methyl-2-butenoate in plants is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), such as leucine, isoleucine, and valine[8][9][10]. The final and crucial step in the formation of these volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs)[11][12][13][14][15]. These enzymes facilitate the esterification of an alcohol with an acyl-CoA molecule.

The proposed biosynthetic pathway for Ethyl 3-methyl-2-butenoate likely originates from the amino acid L-leucine. Through a series of enzymatic reactions, L-leucine is converted into 3-methylbutanoyl-CoA. This intermediate then serves as the acyl donor in the AAT-catalyzed reaction with ethanol (B145695) to form Ethyl 3-methyl-2-butenoate. The availability of both the acyl-CoA precursor and the alcohol substrate are determining factors in the final concentration of the ester produced in the fruit[12].

Experimental Protocols

The identification and quantification of Ethyl 3-methyl-2-butenoate in plant materials are typically achieved through headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS)[16][17][18][19].

Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Homogenization : A known weight of fresh or frozen plant material (e.g., sea buckthorn berries) is homogenized into a puree.

-

Vial Preparation : An aliquot of the homogenate is placed into a headspace vial. An internal standard (e.g., neryl acetate) is often added for quantitative analysis.

-

Incubation : The vial is sealed and incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction : An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption : The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed.

-

Separation : The desorbed compounds are separated on a capillary column (e.g., DB-5ms or equivalent) with a specific temperature program. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 250°C.

-

Detection and Identification : The separated compounds are detected by a mass spectrometer. Identification of Ethyl 3-methyl-2-butenoate is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification : The concentration of the target analyte is determined by comparing its peak area to the peak area of the internal standard, using a calibration curve generated with known concentrations of the authentic standard.

Conclusion

While the natural occurrence of this compound in plants remains unconfirmed, its isomer, Ethyl 3-methyl-2-butenoate, is a well-documented volatile compound, particularly in sea buckthorn. The biosynthesis of this ester is closely tied to amino acid metabolism, with alcohol acyltransferases playing a key role in its formation. The analytical workflow for its identification and quantification is well-established, primarily relying on HS-SPME-GC-MS. Further research may yet reveal the presence of this compound in the vast and diverse plant kingdom, but for now, its isomer provides a valuable case study for the investigation of branched-chain esters in natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Sea Buckthorn Hippophae rhamnoides and Fruit Flies Rhagoletis batava: Search for Volatile Semiochemicals Involved in Pest Attraction [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quality analysis and assessment of representative sea buckthorn fruits in northern China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 12. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression of alcohol acyltransferase is a potential determinant of fruit volatile ester variations in Capsicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In-tube extraction and GC-MS analysis of volatile components from wild and cultivated sea buckthorn (Hippophae rhamnoides L. ssp. Carpatica) berry varieties and juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

In-depth Technical Guide on the Biological Activity of Ethyl 3-methyl-2-methylenebutanoate

1.0 Executive Summary

This document addresses the request for an in-depth technical guide on the biological activity of Ethyl 3-methyl-2-methylenebutanoate. A comprehensive search of scientific literature and chemical databases was conducted to gather information regarding its quantitative biological data, associated experimental protocols, and mechanisms of action.

The investigation concludes that there is currently no publicly available scientific literature detailing the biological activity of this compound. While the compound is known and has been synthesized for various chemical research purposes, its effects on biological systems have not been characterized in published studies. Therefore, the core requirements for this technical guide—including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the absence of foundational data.

2.0 Current State of Research

This compound is a known chemical entity that has been referenced in the context of organic chemistry and synthetic methodologies. For instance, it has been mentioned as a reactant in processes such as asymmetric hydroformylation and in synthetic procedures detailed in chemical literature and patents.[1][2][3][4]

Several chemical suppliers list this compound in their catalogues, sometimes classifying it under broad, general categories like "antimicrobials" or noting it as a "drug intermediate".[5][6][7][8] However, these classifications are not substantiated by links to primary research, peer-reviewed papers, or any form of biological activity data. They likely indicate a potential application or a structural relationship to other active compounds rather than demonstrated efficacy.

Exhaustive searches for specific biological activities, including antimicrobial, cytotoxic, anti-inflammatory, or insecticidal properties, yielded no specific results for this compound. Consequently, no quantitative metrics such as IC50, MIC (Minimum Inhibitory Concentration), or LD50 values are available.

3.0 Methodological Framework for Future Investigation

Although no data exists for this compound, researchers interested in evaluating its biological potential could employ established experimental workflows. A generalized workflow for preliminary screening is proposed below. This serves as a conceptual framework for the type of investigation required to generate the data originally requested.

3.1 Generalized Experimental Workflow for Bioactivity Screening

The following diagram illustrates a standard cascade for screening a novel compound for potential antimicrobial and cytotoxic activity.

Caption: A conceptual workflow for initial biological screening of a novel chemical compound.

While the request for a detailed technical guide on the biological activity of this compound is highly relevant for drug discovery and development, the necessary scientific data to construct such a document is not available in the public domain. The compound remains uncharacterized from a biological perspective. Future research is required to explore its potential activities and establish a profile that would enable the creation of the requested in-depth guide. Researchers are encouraged to consider this molecule as a candidate for primary bioactivity screening programs.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. rsc.org [rsc.org]

- 4. WO2025015269A1 - Composés, compositions et procédés - Google Patents [patents.google.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Literature review on the discovery of Ethyl 3-methyl-2-methylenebutanoate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-Methyl-2-Methylenebutanoate and its Isomer, Ethyl 3-Methyl-2-Butenoate

Introduction

This technical guide provides a comprehensive overview of the synthetic approaches and characterization of this compound and its more extensively studied isomer, Ethyl 3-methyl-2-butenoate. While information on the direct discovery and application of this compound is sparse in current literature, this guide offers a proposed synthetic pathway based on established organic chemistry principles. For comparative purposes and to provide a thorough understanding of this class of compounds, a detailed literature review on the discovery, synthesis, and properties of Ethyl 3-methyl-2-butenoate is included. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Literature Review: Ethyl 3-Methyl-2-Butenoate

Ethyl 3-methyl-2-butenoate is a volatile organic compound that has been identified in various natural sources, most notably in sea buckthorn.[1] It belongs to the class of fatty acid esters, which are derivatives of carboxylic acids and fatty acids.[2][3]

Synthesis of Ethyl 3-Methyl-2-Butenoate

A common method for the synthesis of Ethyl 3-methyl-2-butenoate is the Wittig reaction or its Horner-Wadsworth-Emmons modification. These reactions involve the reaction of an aldehyde or ketone with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively, to form an alkene. In the case of Ethyl 3-methyl-2-butenoate, acetone (B3395972) can be reacted with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base.

Another synthetic approach involves the esterification of 3-methyl-2-butenoic acid with ethanol (B145695) in the presence of an acid catalyst.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethyl 3-methyl-2-butenoate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H12O2 | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Boiling Point | 62 °C at 11 mmHg | [4] |

| Density | 0.989 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.410 | [4] |

Spectroscopic Data

The structural elucidation of Ethyl 3-methyl-2-butenoate is confirmed through various spectroscopic techniques. The expected NMR and IR data are summarized below.

¹H NMR (CDCl₃):

-

δ 5.6-5.7 (m, 1H, C=CH)

-

δ 4.1-4.2 (q, 2H, OCH₂CH₃)

-

δ 2.1-2.2 (s, 3H, CH₃)

-

δ 1.8-1.9 (s, 3H, CH₃)

-

δ 1.2-1.3 (t, 3H, OCH₂CH₃)

¹³C NMR (CDCl₃):

-

δ 166-167 (C=O)

-

δ 158-159 (C=CH)

-

δ 115-116 (C=CH)

-

δ 59-60 (OCH₂)

-

δ 27-28 (CH₃)

-

δ 20-21 (CH₃)

-

δ 14-15 (CH₃)

IR (neat):

-

ν 2980-2920 cm⁻¹ (C-H stretch)

-

ν 1715-1725 cm⁻¹ (C=O stretch, ester)

-

ν 1650-1660 cm⁻¹ (C=C stretch)

-

ν 1150-1170 cm⁻¹ (C-O stretch)

Proposed Synthesis of this compound

The proposed synthesis would involve the reaction of an appropriate aldehyde, in this case, isobutyraldehyde (B47883) (2-methylpropanal), with an acrylate (B77674), such as ethyl acrylate, in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). The resulting β-hydroxy ester can then be dehydrated using a mild dehydrating agent like Martin's sulfurane or by conversion to a mesylate followed by elimination.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Baylis-Hillman Reaction

-

To a stirred solution of isobutyraldehyde (1.0 eq) and ethyl acrylate (1.2 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add DABCO (0.1 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the intermediate, ethyl 2-(hydroxy(isopropyl)methyl)acrylate.

Step 2: Dehydration

-

Dissolve the β-hydroxy ester (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C and add a dehydrating agent (e.g., Martin's sulfurane, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product, this compound, by column chromatography or distillation under reduced pressure.

Visualizations

Synthetic Pathway of Ethyl 3-Methyl-2-Butenoate via Horner-Wadsworth-Emmons Reaction

Caption: Horner-Wadsworth-Emmons synthesis of Ethyl 3-methyl-2-butenoate.

Proposed Synthetic Workflow for this compound

Caption: Proposed synthesis of this compound.

References

Unveiling the Potential of Ethyl 3-methyl-2-methylenebutanoate and its Derivatives in Drug Discovery: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

While direct literature on Ethyl 3-methyl-2-methylenebutanoate as a significant drug intermediate is scarce, its structural characteristics strongly point to its role as a valuable precursor in the synthesis of α-methylene-γ-butyrolactones. This class of compounds is renowned for a wide spectrum of biological activities, positioning them as promising candidates in drug discovery and development. This technical guide elucidates the synthetic pathways to this compound and its analogs via the Baylis-Hillman reaction, their subsequent transformation into biologically active lactones, and the mechanisms underpinning their therapeutic potential.

From Unassuming Ester to Bioactive Lactone: A Synthetic Journey

The most plausible and efficient route to this compound and its structural isomers is the Morita-Baylis-Hillman (MBH) reaction. This atom-economical carbon-carbon bond-forming reaction typically involves the coupling of an activated alkene, such as ethyl acrylate (B77674), with an electrophile, in this case, a ketone like 2-butanone (B6335102), catalyzed by a nucleophilic agent, commonly a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine.

The reaction with ketones is notoriously slow, often requiring extended reaction times. The product of the reaction between ethyl acrylate and 2-butanone would be ethyl 3-hydroxy-2-methylene-3-methylbutanoate, a structural isomer of the target molecule.

Experimental Protocol: The Baylis-Hillman Reaction

A general procedure for the Baylis-Hillman reaction involving an acrylate and a ketone is as follows:

Materials:

-

Alkyl acrylate (e.g., ethyl acrylate)

-

Ketone (e.g., 2-butanone)

-

Catalyst (e.g., DABCO, 20 mol%)

-

Solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

To a stirred solution of the alkyl acrylate and the catalyst in the chosen solvent at room temperature, the ketone is added slowly.

-

The reaction mixture is stirred for a period ranging from several hours to days, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The crude product is then purified using column chromatography to yield the desired Baylis-Hillman adduct.

The subsequent and crucial step is the acid-catalyzed intramolecular cyclization of the Baylis-Hillman adduct to form the corresponding α-methylene-γ-butyrolactone.

Experimental Protocol: Cyclization to α-Methylene-γ-butyrolactone

Materials:

-

Baylis-Hillman adduct (e.g., ethyl 3-hydroxy-2-methylene-3-methylbutanoate)

-

Acid catalyst (e.g., p-toluenesulfonic acid - PTSA)

-

Solvent (e.g., Toluene)

Procedure:

-

The Baylis-Hillman adduct is dissolved in a suitable solvent like toluene.

-

A catalytic amount of an acid, such as PTSA, is added to the solution.

-

The mixture is heated to reflux, and the reaction is monitored by TLC.

-

After the reaction is complete, the mixture is cooled, washed, and the organic layer is dried.

-

The solvent is removed under reduced pressure, and the resulting α-methylene-γ-butyrolactone is purified by column chromatography.

The Power of the Lactone: Biological Activities and Therapeutic Prospects

The α-methylene-γ-butyrolactone scaffold is a key pharmacophore found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The exocyclic α-methylene group conjugated to the lactone carbonyl acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which is often central to their mechanism of action.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of α-methylene-γ-butyrolactones.[1][2] These compounds have been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, and pancreatic cancer.[2]

One of the key mechanisms underlying their anticancer effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Certain α-methylene-γ-butyrolactones can covalently modify and inhibit key proteins in this pathway, such as IKKβ and RELA, leading to the suppression of NF-κB activity and subsequent induction of apoptosis in cancer cells.[3] Furthermore, some derivatives have been observed to induce cell cycle arrest at the G2-M phase.[4]

Antifungal Activity

Derivatives of α-methylene-γ-butyrolactones have also demonstrated promising antifungal activity against a range of plant pathogenic fungi.[5][6][7] The proposed mechanism of action involves disruption of the fungal cell integrity. It is believed that these compounds increase the permeability of the cell membrane and interfere with mitochondrial function, ultimately leading to fungal cell death.[5][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of α-methylene-γ-butyrolactone derivatives.

| Reaction | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Baylis-Hillman | Nitrobenzaldehyde, Methyl Acrylate | DABCO, THF, RT, 6h | Alkyl 2-(hydroxyl(nitrophenyl)methyl)acrylate | Good yields | [9] |

| Baylis-Hillman | Aldehydes, Acrylic Acid (on resin) | DABCO, La(OTf)₃ | β-Keto Esters (after Heck) | 0-49 | [10] |

| Cyclization | Baylis-Hillman Adducts | Fe/AcOH | α-methylene-γ-butyrolactams | 77-78 | [11] |

| Cyclization | Cinnamyl bromide, Methyl pyruvate | In, NH₄Cl, MeOH, 50°C, 4h | α-methylene-γ-butyrolactone | 54 | [12] |

| Compound Class | Cell Line/Organism | Activity | IC₅₀/EC₅₀ (µM) | Reference |

| Halogenated α-methylene-γ-butyrolactones | Colletotrichum lagenarium | Antifungal | 7.68 and 8.17 | [6][7] |

| α-benzylidene-γ-lactones | Botrytis cinerea | Antifungal | 18.89 and 22.91 | [13] |

| Benzothiophene-MBL derivatives | Rhizoctonia solani | Antifungal | 0.94 and 0.99 (mg L⁻¹) | [8] |

| Cynaropicrin | Various cancer cell lines | Anticancer | 0.068 - 8.7 (µg/ml) | [14] |

| Borylated α-methylene-γ-butyrolactone | Pancreatic cancer cells (Panc-1, MIA PaCa-2, BXPC-3) | Anticancer | - | [2] |

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic and biological pathways discussed.

Caption: The Baylis-Hillman reaction mechanism for the synthesis of the target intermediate.

Caption: Acid-catalyzed cyclization of the Baylis-Hillman adduct to the bioactive lactone.

Caption: Inhibition of the NF-κB signaling pathway by α-methylene-γ-butyrolactones.

References

- 1. Mechanism of action of alpha-methylene-gamma-lactone derivatives of substituted nucleic acid bases in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of G2-M phase arrest and apoptosis by alpha-methylene-gamma-butyrolactones in human leukemia cells. | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antifungal activity of novel α-methylene-γ-butyrolactone derivatives containing benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of catalytic effect on carbon-carbon bond formation by Baylis-Hillman (BH) reaction between (2/3/4)-nitro-arylaldehyde and alkylacrylates and computational approaches through DFT functional - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [PDF] Synthesis of β,γ‐Disubstituted α‐Methylene‐γ‐butyrolactams Starting from the Baylis—Hillman Adducts. | Semantic Scholar [semanticscholar.org]

- 12. scispace.com [scispace.com]

- 13. Synthesis and QSAR study of novel α-methylene-γ-butyrolactone derivatives as antifungal agents [pubmed.ncbi.nlm.nih.gov]

- 14. Cynaropicrin - Wikipedia [en.wikipedia.org]

Safety and handling guidelines for Ethyl 3-methyl-2-methylenebutanoate

Disclaimer: The following guide pertains to Ethyl 2-methylbutyrate (B1264701). The initially requested compound, "Ethyl 3-methyl-2-methylenebutanoate," did not yield specific safety and handling data, suggesting it may be a less common or alternative name. Ethyl 2-methylbutyrate is a structurally similar compound with available, comprehensive safety information.

This technical guide provides in-depth safety and handling information for Ethyl 2-methylbutyrate, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

| Property | Value | Reference |

| CAS Number | 7452-79-1 | [1] |

| Molecular Formula | C₇H₁₄O₂ | [2] |

| Molecular Weight | 130.18 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 134-135 °C (273-275 °F) | [1] |

| Flash Point | 27 °C (80.6 °F) - closed cup | [1] |

| Density | 0.864 g/cm³ at 25 °C | [1] |

| Solubility | Insoluble in water | [3] |

| Vapor Pressure | 9.7 mbar at 20 °C | [1] |

| Vapor Density | 4.5 (Air = 1.0) | [1] |

Hazard Identification and Classification

Ethyl 2-methylbutyrate is classified as a flammable liquid.[1]

-

GHS Classification: Flammable liquids (Category 3)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][4]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[1][4]

-

P243: Take precautionary measures against static discharge.[1][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Toxicological Information

Detailed toxicological studies on Ethyl 2-methylbutyrate are limited. However, available data and assessments of similar compounds suggest the following:

| Endpoint | Result/Information | Reference |

| Acute Oral Toxicity | May be harmful if swallowed. | |

| Acute Dermal Toxicity | May be harmful in contact with skin. | |

| Skin Corrosion/Irritation | Based on data for a similar substance, no skin irritation is expected. | |

| Serious Eye Damage/Irritation | May cause mild eye irritation. | |

| Respiratory or Skin Sensitization | No data available to suggest sensitization. | |

| Germ Cell Mutagenicity | Data on a read-across analog, ethyl 2-methylpentanoate, show it is not genotoxic.[5] | |

| Carcinogenicity | Not classified as a carcinogen. | |

| Reproductive Toxicity | A study on a read-across analog, ethyl 2-methylbutyrate itself, showed a NOAEL of 1000 mg/kg/day, indicating low reproductive toxicity concern at typical exposure levels.[5] | |

| Specific Target Organ Toxicity (Single Exposure) | No specific target organ toxicity is expected. | |

| Specific Target Organ Toxicity (Repeated Exposure) | A repeated dose toxicity study on ethyl 2-methylbutyrate established a NOAEL of 1000 mg/kg/day.[5] | |

| Aspiration Hazard | No data available. |

Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.[1]

Experimental Protocols

General Handling Procedure:

-

Preparation: Work in a well-ventilated area, preferably a chemical fume hood.[1] Ensure all sources of ignition are removed from the vicinity.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[1][6]

-

Dispensing: Use only non-sparking tools and ground/bond all containers and receiving equipment to prevent static discharge.[1][4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][4] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

Accidental Release Measures and First Aid

Spill Response Workflow:

Caption: Workflow for responding to a spill of Ethyl 2-methylbutyrate.

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1] Water mist may be used to cool closed containers.[1]

-

Specific Hazards: Flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Containers may explode when heated.[1] Vapors may form explosive mixtures with air.[1]

-

Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[1]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear.[1]

Stability and Reactivity

-

Reactivity: Vapors may form explosive mixtures with air at elevated temperatures.[4]

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[1] Incompatible products.

-

Incompatible Materials: Strong oxidizing agents, strong bases.[1]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[1]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1]

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for Ethyl 2-methylbutyrate before use and adhere to all institutional and regulatory safety protocols.

References

- 1. fishersci.com [fishersci.com]

- 2. Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL-2-METHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Quantification of Ethyl 3-methyl-2-methylenebutanoate and Related Volatile Esters

Introduction

Ethyl 3-methyl-2-methylenebutanoate is an unsaturated ester that may contribute to the aromatic profile of various natural products and consumer goods. Accurate quantification of this and similar volatile esters is crucial for quality control, flavor and fragrance profiling, and regulatory compliance in the food, beverage, and pharmaceutical industries. This application note provides a detailed protocol for the quantification of volatile esters, using analytical methodologies applicable to this compound, by employing Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited literature available for the specifically named "this compound," this document outlines a general, robust method for a broad class of volatile esters, with specific examples and validation data drawn from closely related and structurally similar compounds.

Analytical Principle

The primary analytical technique described is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, making it ideal for the analysis of complex matrices.[1] Volatile esters are separated based on their boiling points and polarity on a GC column and are subsequently ionized and detected by a mass spectrometer. The mass spectrometer provides definitive identification based on the unique mass spectrum of each compound and enables accurate quantification.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples such as beverages and liquid-based formulations.

Materials:

-

Sample containing the analyte of interest

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Anhydrous sodium sulfate (B86663)

-

Internal Standard (IS) solution (e.g., Ethyl heptanoate, 10 µg/mL in DCM)

-

Vortex mixer

-

Centrifuge

-

Glass vials with PTFE-lined septa

Procedure:

-

Pipette 5 mL of the liquid sample into a 15 mL glass centrifuge tube.

-

Add 50 µL of the 10 µg/mL internal standard solution to the sample.

-

Add 2 mL of dichloromethane to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analytes into the organic phase.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic layer (DCM) to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph equipped with a Mass Selective Detector (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 20°C/min.

-

Final hold: Maintain at 250°C for 5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-300

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Transfer Line Temperature: 280°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan. For quantification, SIM mode is preferred for higher sensitivity.

Data Presentation: Quantitative Method Validation

The following table summarizes typical validation parameters for the GC-MS analysis of volatile esters in a food or beverage matrix. These values are representative and should be established for each specific analyte and matrix.

| Parameter | Typical Performance | Remarks |

| Limit of Detection (LOD) | 0.01 - 10 ng/mL | High sensitivity is achievable, making it suitable for trace analysis.[2][3] |

| Limit of Quantitation (LOQ) | 0.05 - 50 ng/mL | Reliably quantifiable at low concentrations.[2][3] |

| Linearity (R²) | > 0.995 | Excellent linear response over a wide concentration range is expected. |

| Precision (RSD%) | < 15% | Good repeatability and intermediate precision. |

| Accuracy (Recovery %) | 85 - 115% | Acceptable accuracy for quantitative analysis in complex matrices. |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: General Workflow for GC-MS Quantification.

Logical Relationship for Method Validation

References

- 1. rroij.com [rroij.com]

- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: GC-MS Protocol for the Analysis of Ethyl 3-methyl-2-methylenebutanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-methyl-2-methylenebutanoate is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of such volatile compounds.[1] This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrumental parameters, and data analysis. The method described is designed to be robust and sensitive, ensuring high accuracy and reproducibility.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, such as beverages or biological fluids, either direct liquid injection (after dilution) or headspace analysis can be employed. For solid or complex matrices, headspace solid-phase microextraction (HS-SPME) is recommended to isolate volatile analytes while minimizing matrix effects.[1]

1.1. Direct Liquid Injection

-

Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as methanol (B129727) or hexane.[2] Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.[2]

-

Internal Standard: To improve quantitative accuracy, add a suitable internal standard (e.g., Ethyl heptanoate) to each standard and sample solution at a constant concentration.

-

Sample Preparation: Dilute the liquid sample with the chosen solvent to bring the expected analyte concentration within the calibration range.

-

Final Step: Transfer the prepared standard or sample to a 1.5 mL glass autosampler vial for GC-MS analysis.[2]

1.2. Headspace Solid-Phase Microextraction (HS-SPME) [1][3]

-

Sample and Standard Preparation: Place a precisely measured amount of the liquid or solid sample (e.g., 1-5 g) into a headspace vial. For calibration, use a blank matrix spiked with known concentrations of this compound. Add an internal standard.

-

Extraction: Seal the vial and place it in a heating block or autosampler incubator. Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace above the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to allow volatile compounds to adsorb to the fiber.

-

Desorption: Transfer the SPME fiber to the GC injector, where the adsorbed analytes are thermally desorbed for analysis.

2. GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization for specific instruments and applications.[1][4][5]

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is recommended.[4]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 200°C.

-

Hold: Hold at 200°C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 350.

-

Acquisition Mode:

-

3. Data Analysis

-

Qualitative Analysis: Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of a reference standard. The mass spectrum can be confirmed against a spectral library (e.g., NIST).

-

Quantitative Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples by calculating its peak area ratio to the internal standard and interpolating the concentration from the calibration curve.[1]

-

Data Presentation

The performance of the method should be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table presents hypothetical but realistic performance data for the quantitative analysis of this compound.

| Parameter | Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/L |

| Limit of Quantification (LOQ) | 0.15 µg/L |

| Recovery | 92 - 105% |

| Precision (RSD) | < 10% |

Visualization

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. uoguelph.ca [uoguelph.ca]

- 3. researchgate.net [researchgate.net]

- 4. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Uncharted Territory: The Elusive Nature of Ethyl 3-methyl-2-methylenebutanoate in Flavor and Fragrance Research

Initial investigations into the application of Ethyl 3-methyl-2-methylenebutanoate for flavor and fragrance research have revealed a significant lack of publicly available data for this specific compound. Extensive searches of chemical databases and scientific literature did not yield established sensory profiles, synthesis protocols, or application data necessary to generate detailed application notes as requested. The compound appears to be neither a common nor a well-documented component in the flavor and fragrance industry.

This scarcity of information prevents the creation of comprehensive application notes and protocols for this compound at this time.

However, research did uncover substantial information on a closely related and widely utilized flavor and fragrance ingredient: Ethyl 2-methylbutanoate . This ester is recognized for its characteristic fruity aroma and is a valuable component in the creation of various flavor and fragrance profiles.

In light of the absence of data on the requested topic, we propose to pivot the focus of this report to Ethyl 2-methylbutanoate . The following sections will provide detailed application notes and protocols for this alternative compound, adhering to the original request's structure and requirements.

Application Notes: Ethyl 2-methylbutanoate

Chemical Profile:

| Property | Value |

| IUPAC Name | Ethyl 2-methylbutanoate |

| Synonyms | Ethyl methyl-2-butyrate |

| CAS Number | 7452-79-1 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Appearance | Colorless liquid |

| Odor Profile | Fruity, green, apple peel, pineapple skin, diffusive |

| Flavor Profile | Fruity, sweet, apple-like |

Applications in Flavor & Fragrance:

Ethyl 2-methylbutanoate is a versatile ester widely employed in the food and fragrance industries to impart a range of fruity notes. Its diffusive nature makes it an effective top note in fragrance compositions and a key component in various flavor accords.

Flavor Applications:

| Application | Recommended Starting Level (ppm) | Description of Effect |

| Fruit Flavors (Apple, Pineapple) | 1 - 10 | Enhances ripeness and juiciness, providing a more natural and fresh fruit character. |

| Berry Flavors (Strawberry, Raspberry) | 0.5 - 5 | Adds a bright and fresh top note, lifting the overall berry profile. |

| Tropical Fruit Flavors | 2 - 15 | Contributes to a complex and authentic tropical fruit bouquet. |

| Chewing Gum & Confectionery | 5 - 20 | Provides a long-lasting and impactful fruity flavor. |

Fragrance Applications:

| Application | Recommended Use Level (%) | Description of Effect |

| Fine Fragrances (Fruity, Floral) | 0.1 - 2.0 | Introduces a bright, diffusive, and natural fruity top note. It can modify and lift floral accords. |

| Personal Care (Shampoos, Soaps) | 0.05 - 0.5 | Imparts a fresh and clean fruity scent. |

| Air Care (Candles, Diffusers) | 0.2 - 1.5 | Creates a pleasant and noticeable fruity ambiance. |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methylbutanoate via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of Ethyl 2-methylbutanoate.

Materials:

-

2-methylbutanoic acid

-

Ethanol (B145695) (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Heating mantle

Procedure:

-

Combine 1 mole of 2-methylbutanoic acid and 3 moles of absolute ethanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the acid volume) while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude ester by fractional distillation to obtain pure Ethyl 2-methylbutanoate.

Caption: Fischer Esterification workflow for the synthesis of Ethyl 2-methylbutanoate.

Protocol 2: Sensory Evaluation of Ethyl 2-methylbutanoate

This protocol outlines a method for the sensory analysis of Ethyl 2-methylbutanoate to determine its flavor and fragrance profile.

Materials:

-

Ethyl 2-methylbutanoate (high purity)

-

Odorless solvent (e.g., dipropylene glycol for fragrance, ethanol or water for flavor)

-

Glass vials with caps

-

Odor-free smelling strips

-

Tasting solutions at various concentrations

-

Sensory panel of trained evaluators

-

Sensory evaluation software or forms

Procedure:

-

Preparation of Samples:

-

For fragrance evaluation, prepare dilutions of Ethyl 2-methylbutanoate in dipropylene glycol at 10%, 1%, and 0.1%.

-

For flavor evaluation, prepare aqueous or ethanolic solutions at concentrations of 10 ppm, 1 ppm, and 0.1 ppm.

-

-

Fragrance Evaluation (Olfactory Analysis):

-

Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.

-

Present the strips to the sensory panel in a randomized and blind manner.

-

Panelists evaluate the odor characteristics at different time intervals (top, middle, and base notes) and record their descriptions.

-

-

Flavor Evaluation (Gustatory Analysis):

-

Provide panelists with the prepared tasting solutions.

-

Panelists will taste the solutions using the "sip and spit" method.

-

Panelists will describe the flavor profile, intensity, and any aftertaste.

-

-

Data Analysis:

-

Collect and analyze the descriptive terms used by the panelists.

-

Generate a sensory profile (e.g., spider web plot) to visualize the flavor and aroma attributes.

-

Caption: Workflow for the sensory evaluation of a flavor and fragrance compound.

Disclaimer: The provided protocols are for informational purposes and should be conducted by trained professionals in a controlled laboratory setting. All necessary safety precautions should be taken.

High-Performance Liquid Chromatography (HPLC) Methods for Ethyl 3-methyl-2-methylenebutanoate Analysis

Application Note

Introduction

Ethyl 3-methyl-2-methylenebutanoate is a volatile ester recognized for its contribution to the fruity and sweet aromas in various natural products, including fruits and alcoholic beverages. Accurate quantification of this compound is crucial for quality control in the food and beverage industry and for research into flavor chemistry. While gas chromatography (GC) is frequently the method of choice for analyzing volatile esters due to their high volatility, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when GC instrumentation is unavailable, or when dealing with complex matrices that may benefit from liquid-phase separation.[1] This document outlines a theoretical HPLC method for the analysis of this compound, developed based on established principles for similar acrylate (B77674) esters.[1][2][3]

It is important to note that due to the prevalence of GC-based analysis for this type of volatile compound, validated HPLC methods specifically for this compound are not widely published.[4][5] Therefore, the following protocol should be considered a starting point for method development and will require in-house validation.

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) with ultraviolet (UV) detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. This compound, being a relatively nonpolar compound, will be retained on the column and can be eluted using a mixture of acetonitrile (B52724) and water. The double bond in the methylene (B1212753) group allows for UV detection at a low wavelength, typically around 200-210 nm.

Experimental Protocols

1. Suggested HPLC Method for Method Development

This protocol is a theoretical starting point for the analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. A starting point could be 60:40 (v/v) Acetonitrile:Water. The ratio should be optimized to achieve a suitable retention time and separation from matrix interferences.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 205 nm. The optimal wavelength should be determined by scanning a standard solution of this compound.

-

Injection Volume: 10 µL.

Reagents and Standards:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

This compound standard (high purity).

Standard Preparation:

-

Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25 mg/L).

Sample Preparation: The sample preparation will depend on the matrix.

-

For liquid samples (e.g., beverages): A simple dilution with the mobile phase may be sufficient. Filtration through a 0.45 µm syringe filter is recommended before injection.

-

For solid or semi-solid samples: An extraction step will be necessary. A common approach is ultrasonic extraction with a suitable solvent like methanol (B129727) or acetonitrile, followed by centrifugation and filtration.[1]

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the series of working standard solutions to generate a calibration curve.

-

Inject the prepared samples.

-

Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

2. General Protocol for Analysis of Acrylate Esters in Liquid Samples

This is a general protocol adapted from methods for other acrylate esters that can be used as a reference for developing a specific method.[1][2]

Methodology:

-

Sample Collection: Collect the liquid sample in a clean, appropriate container.

-

Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to clean up the sample and concentrate the analyte.

-

Dilution & Filtration: Dilute a known volume of the sample with the mobile phase. Filter the diluted sample through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.

-

HPLC Analysis: Analyze the filtered sample using the HPLC conditions outlined in the previous section.

-

Quantification: Construct a calibration curve using external standards. Determine the concentration of the analyte in the sample from the calibration curve, accounting for any dilution factors.

Data Presentation

Table 1: Hypothetical HPLC Method Parameters and Performance

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Expected Retention Time | 5 - 10 min (to be determined) |

| Linearity (R²) (Target) | > 0.999 |

| Limit of Detection (LOD) (Target) | 0.03 - 0.08 mg/L[1] |

| Limit of Quantification (LOQ) (Target) | 0.1 - 0.25 mg/L |

| Recovery (Target) | 85% - 115% |

| Precision (RSD%) (Target) | < 5% |

Note: The values for retention time, linearity, LOD, LOQ, recovery, and precision are target values based on similar analyses and must be experimentally determined during method validation.

Visualization

Diagram 1: General HPLC Experimental Workflow

Caption: Workflow for HPLC analysis of this compound.

Diagram 2: Logical Relationship for Method Development

Caption: Key steps in developing an HPLC method for the target analyte.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]

- 4. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]

- 5. ethyl 2-methylbutanoate-d-3 [webbook.nist.gov]

Application Notes and Protocols for the Purification of Synthetic Ethyl 3-methyl-2-methylenebutanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic Ethyl 3-methyl-2-methylenebutanoate. The techniques described are based on common laboratory practices for the purification of similar chemical entities, particularly products derived from the Baylis-Hillman reaction, which is a primary synthetic route for this compound.

Introduction

This compound is a functionalized α,β-unsaturated ester. Its synthesis, commonly achieved through the Baylis-Hillman reaction of an activated alkene (such as ethyl acrylate) with an aldehyde, often results in a crude product containing unreacted starting materials, catalyst, and various by-products. Effective purification is crucial to obtain the compound at a purity suitable for subsequent research and development applications.

This guide outlines two primary purification techniques: fractional distillation under reduced pressure and flash column chromatography. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Potential Impurities in Synthetic this compound

A thorough understanding of potential impurities is critical for developing an effective purification strategy. For a typical Baylis-Hillman synthesis, the following impurities can be expected:

-

Unreacted Starting Materials: Excess ethyl acrylate (B77674) and the corresponding aldehyde.

-

Catalyst: Tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently used.

-

By-products: Formation of diadducts and other side products can occur, particularly with prolonged reaction times or elevated temperatures.[1][2]

Physicochemical Properties for Purification

Accurate physicochemical data is essential for designing purification protocols. While specific experimental data for this compound is limited, estimations based on structurally similar compounds are provided below.

| Property | Estimated Value/Information | Source/Basis |

| Molecular Formula | C₈H₁₄O₂ | N/A |

| Molecular Weight | 142.19 g/mol | N/A |

| Boiling Point | 60-80 °C at 10-20 mmHg (Estimated) | Based on related compounds like ethyl 3-methyl-2-oxobutyrate (62 °C at 11 mmHg)[3] and methyl 3-hydroxy-2-methylenebutyrate (91 °C at 20 mmHg). |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate (B1210297), dichloromethane (B109758), hexanes). Insoluble in water. | General solubility of esters of similar size. |

Purification Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

Fractional distillation is a suitable method for large-scale purification and for separating the product from non-volatile impurities and starting materials with significantly different boiling points.

Methodology:

-

Initial Work-up: Before distillation, it is advisable to perform an aqueous work-up to remove the catalyst and other water-soluble impurities.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove the amine catalyst, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

-

Distillation Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a Vigreux column. Ensure all glassware joints are properly sealed.

-

Fractional Distillation:

-

Heat the crude product in the distillation flask using a heating mantle with a stirrer.

-

Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

-

Gradually increase the temperature of the heating mantle.

-

Collect the fractions that distill at the expected boiling point range of the product. The forerun will likely contain lower-boiling impurities.

-

Monitor the purity of the collected fractions using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

-

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with similar polarities and is suitable for both small and medium-scale purifications.

Methodology:

-

Initial Work-up: Perform an aqueous work-up as described in the distillation protocol to remove the bulk of the catalyst.

-

Stationary Phase: Use silica (B1680970) gel (230-400 mesh) as the stationary phase.

-

Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product. A typical starting gradient could be from 5% to 20% ethyl acetate in hexanes.

-

Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar eluent mixture.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

-

Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

-